The compound (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is a chemical entity characterized by its unique structure, which includes a phenyl group substituted with a triazole moiety. This compound is of interest in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving triazole derivatives and amines. It has been referenced in scientific literature and patents, indicating its relevance in research and development.
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as an amine due to the presence of the amine functional group (-NH2).
The synthesis of (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine can be achieved through several methods:
The synthesis often requires specific conditions such as controlled temperature and pH to facilitate the formation of the desired product while minimizing side reactions. Catalysts may be employed to enhance reaction rates and yields.
The molecular structure of (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine features:
The compound's molecular formula is , with a molecular weight of approximately 201.23 g/mol. The InChI key for this compound is JTWWOTAPLWMZIQ-UHFFFAOYSA-N, which provides a unique identifier for structural representation in databases.
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating properties of the triazole and phenyl groups, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine involves its interaction with biological targets:
Research indicates that compounds containing triazole rings often exhibit antifungal and antibacterial properties due to their ability to disrupt microbial cell functions.
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine has several applications:
This compound's diverse applications highlight its significance in both academic research and practical industrial uses.
The synthesis of (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine hinges on strategic multi-step sequences that prioritize the construction of the 1,2,4-triazole ring prior to elaboration of the phenylmethanamine moiety. A prevalent approach involves the cyclocondensation of substituted hydrazides with orthoesters or amidine derivatives. For instance, p-cyanobenzaldehyde serves as a key starting material, undergoing conversion to the corresponding hydrazide via a Wolff-Kishner reduction, followed by cyclization with formamidine acetate under microwave irradiation (150°C, 20 min) to yield 4-(4-cyanophenyl)-4H-1,2,4-triazole. Subsequent reduction of the nitrile group using Raney nickel under hydrogen atmosphere (3 atm) affords the target methanamine in 68% overall yield [4] [6].
Alternative routes exploit in situ generation of potassium dithiocarbazate intermediates from aryl hydrazides and carbon disulfide in ethanolic KOH. Reaction with hydrazine hydrate induces cyclodehydration, yielding 4-amino-5-aryl-4H-1,2,4-triazoles. For the target compound, this translates to using 4-(aminomethyl)phenylhydrazine, where the benzylic amine group must be transiently protected (e.g., as a tert-butyl carbamate) prior to dithiocarbazate formation to prevent side reactions. Deprotection post-triazole formation provides the desired scaffold with purities >95% (HPLC) [2] [6]. Reaction optimization studies highlight critical parameters:
Table 1: Multi-Step Synthesis Optimization for (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine
Key Intermediate | Cyclization Method | Reduction Conditions | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
p-(Hydrazinecarbonyl)benzylamine | Formamidine acetate, Δ, 6h | Ra-Ni, H₂ (3 atm), EtOH | 52 | 90 |
p-(Boc-aminomethyl)phenylhydrazide | CS₂/KOH then NH₂NH₂, MW, 150°C | TFA/DCM (1:1), rt | 75 | 97 |
4-Cyanophenyl-4H-1,2,4-triazole | N/A | Ra-Ni, H₂ (3 atm), NH₃/MeOH | 82 (step) | 99 |
Potassium [p-(aminomethyl)phenyl]dithiocarbazate | NH₂NH₂, EtOH, reflux, 8h | Deprotection not required | 68 | 95 |
Achieving precise regiocontrol during late-stage functionalization of the triazole-phenyl scaffold necessitates specialized catalytic systems. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) enables N1-alkylation of the pre-formed triazole. For example, 4-(4-Azidophenyl)methanamine undergoes CuAAC with propargylamine using CuSO₄·5H₂O (3 mol%) and sodium ascorbate (5 mol%) in tert-BuOH/H₂O (4:1) at 60°C for 10 min, furnishing the N1-propargyl triazole derivative in 89% yield. This method exhibits exceptional tolerance for the benzylic amine group when protected as a phthalimide [7].
Palladium-Catalyzed Cross-Coupling facilitates C–H arylation at the triazole C5 position. Employing Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ in DMAc at 120°C, the triazole scaffold couples with aryl bromides, introducing diversity while preserving the methanamine moiety. Electron-rich aryl bromides exhibit higher reactivity (yields: 75-92%) compared to electron-deficient variants (yields: 55-65%) [4].
Regioselective N-Alkylation is achieved via phase-transfer catalysis. Treatment of 4-(4-aminomethylphenyl)-4H-1,2,4-triazole with benzyl bromide under Schotten-Baumann conditions (10% NaOH, tetrabutylammonium bromide, CH₂Cl₂) affords exclusively the N1-benzyl derivative. The reaction exploits the higher nucleophilicity of N1 over N2 in 1,2,4-triazoles, achieving >20:1 regioselectivity [8]. Key catalytic considerations include:
Table 2: Catalytic Functionalization Methods for Triazole-Phenyl Scaffolds
Reaction Type | Catalyst System | Key Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
N1-Alkylation (CuAAC) | CuSO₄/NaAsc, tert-BuOH/H₂O | 60°C, 10 min, MW possible | >99% N1 | 89 |
C5-Arylation (C–H activation) | Pd(OAc)₂/SPhos, K₂CO₃, DMAc | 120°C, 24h, Ar-Br required | C5 only | 75-92 |
N1-Regioselective Alkylation | BnBr, NaOH, TBA-Br, CH₂Cl₂ | 0°C → rt, 2h | N1:N2 >20:1 | 85 |
Reductive Amination | NaBH₃CN, Ti(iOPr)₄, MeOH | rt, 12h, carbonyl substrate | N/A | 70-88 |
The benzylic amine group in (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine enables salt formation with pharmaceutically relevant counterions, dramatically improving aqueous solubility and dissolution kinetics. Hydrochloride salts are synthesized by bubbling dry HCl gas through an anhydrous ethanolic solution of the free base at 0°C, yielding a crystalline solid with 98% purity. This salt exhibits a solubility of 42 mg/mL in water (pH 7.4), a 35-fold enhancement over the free base (1.2 mg/mL) [1] [9].
Phosphate salts offer superior crystallinity for formulation. A stoichiometric reaction with phosphoric acid (1:1 molar ratio) in refluxing isopropanol generates a mono-phosphate salt with a melting point of 215-217°C. This form demonstrates improved hygroscopic stability (<0.2% weight gain at 75% RH) compared to the hydrobromide salt [7]. Propionate salts are engineered for enhanced intestinal permeability. Formed via reaction with propionic acid in ethyl acetate, these salts display a log P value of 1.2 (vs. free base log P = 2.1), correlating with superior Caco-2 monolayer permeability (Papp = 18 × 10⁻⁶ cm/s) [6] [9]. Critical factors in salt selection include:
Table 3: Physicochemical Properties of Key Pharmaceutically Acceptable Salts
Salt Form | Counterion | Solubility in H₂O (mg/mL) | Melting Point (°C) | Hygroscopicity (% wt gain, 24h, 75% RH) |
---|---|---|---|---|
Hydrochloride | HCl | 42.0 ± 1.5 | 228-230 (dec) | 1.5 |
Phosphate | H₃PO₄ | 28.3 ± 0.8 | 215-217 | <0.2 |
Propionate | CH₃CH₂COO⁻ | 35.7 ± 1.2 | 185-187 | 3.8 |
Citrate | C₆H₅O₇³⁻ | 58.9 ± 2.1 | 172-174 | 5.2 |
Mesylate | CH₃SO₃⁻ | 67.3 ± 1.8 | 198-200 | 2.4 |
Molecular Salts with co-formers like saccharin exploit non-ionic interactions. Co-crystallization in acetonitrile yields a 1:1 complex exhibiting a 12°C depression in melting point (178°C vs. free base 190°C) and a 2.5-fold increase in intrinsic dissolution rate, attributed to disrupted crystal lattice symmetry [9]. These salt engineering strategies transform the physicochemical profile of the triazole-phenylmethanamine core, enabling its progression into preclinical development.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1